6-Nitroquinolin-4(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Nitroquinolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a nitro group at the 6th position and a keto group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroquinolin-4(3H)-one typically involves the nitration of quinolin-4-one. One common method includes the following steps:
Nitration: Quinolin-4-one is treated with a mixture of concentrated nitric acid and sulfuric acid at low temperatures (around -15 to 0 °C) to introduce the nitro group at the 6th position.
Isolation: The reaction mixture is then poured into ice-water, and the precipitated product is collected by filtration and dried under vacuum.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroquinolin-4(3H)-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form quinolin-4,6-dione derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide, elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, acidic or basic conditions.
Major Products Formed:
Reduction: 6-Aminoquinolin-4(3H)-one.
Substitution: Various substituted quinolin-4(3H)-one derivatives.
Oxidation: Quinolin-4,6-dione derivatives.
Scientific Research Applications
Chemistry: 6-Nitroquinolin-4(3H)-one is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential as an antimicrobial and antitumor agent. Its derivatives have shown promising activity against various bacterial and cancer cell lines.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They are explored as candidates for the development of new drugs targeting specific diseases, including infections and cancer.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Nitroquinolin-4(3H)-one and its derivatives involves interactions with specific molecular targets. For example, its antimicrobial activity is attributed to the inhibition of bacterial enzymes and disruption of cell wall synthesis. In cancer research, the compound’s antitumor effects are linked to the inhibition of key signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
6-Aminoquinolin-4(3H)-one: Similar structure but with an amino group instead of a nitro group.
Quinolin-4(3H)-one: Lacks the nitro group at the 6th position.
Quinolin-4,6-dione: Contains two keto groups at the 4th and 6th positions.
Uniqueness: 6-Nitroquinolin-4(3H)-one is unique due to the presence of both a nitro group and a keto group in its structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H6N2O3 |
---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
6-nitro-3H-quinolin-4-one |
InChI |
InChI=1S/C9H6N2O3/c12-9-3-4-10-8-2-1-6(11(13)14)5-7(8)9/h1-2,4-5H,3H2 |
InChI Key |
LNTXADAGZCZXGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.